D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine
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Overview
Description
D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: is a synthetic peptide composed of five amino acids: D-proline, L-alanine, L-alanine, L-alanine, and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (D-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-alanine, L-alanine, L-alanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogens (e.g., chlorine) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine is used as a model compound to study peptide synthesis, structure, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
In biology, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also serve as a substrate for studying proteolytic enzymes.
Medicine
In medicine, this compound has potential applications in drug delivery systems, where it can be used to target specific tissues or cells. Additionally, it may be explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, this peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials, due to its biocompatibility and functional versatility.
Mechanism of Action
The mechanism of action of D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with cellular receptors, enzymes, or other proteins, leading to various physiological effects. The molecular targets and pathways involved can include:
Receptor Binding: The peptide may bind to specific cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: It may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Cellular Uptake: The peptide may be internalized by cells through endocytosis, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-alanyl-L-alanyl-L-alanine: A similar peptide with all L-alanine residues, lacking the D-proline.
D-Prolyl-L-alanyl-L-alanyl-L-alanine: A shorter peptide with one less L-alanine residue.
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: A longer peptide with an additional L-alanine residue.
Uniqueness
D-Prolyl-L-alanyl-L-alanyl-L-alanyl-L-alanine is unique due to the presence of D-proline, which introduces chirality and affects the peptide’s conformation and reactivity. This structural variation can influence its interactions with biological targets and its overall stability.
Properties
CAS No. |
675622-34-1 |
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Molecular Formula |
C17H29N5O6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H29N5O6/c1-8(13(23)20-9(2)15(25)22-11(4)17(27)28)19-14(24)10(3)21-16(26)12-6-5-7-18-12/h8-12,18H,5-7H2,1-4H3,(H,19,24)(H,20,23)(H,21,26)(H,22,25)(H,27,28)/t8-,9-,10-,11-,12+/m0/s1 |
InChI Key |
APMRXAMHMFMQAN-UHFZAUJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H]1CCCN1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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